

Technical Guide: Spectroscopic Profiling of 6-Bromo-5-hydroxyindole[1]

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Compound of Interest

Compound Name: 6-Bromo-5-hydroxyindole

CAS No.: 211808-66-1

Cat. No.: B2639118

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Executive Summary & Compound Identity

6-Bromo-5-hydroxyindole (6-Bromo-1H-indol-5-ol) is a halogenated indole scaffold characterized by a specific substitution pattern that imparts unique electronic properties.[1] It serves as the primary nucleophilic core in the synthesis of the broad-spectrum antiviral Umifenovir (Arbidol) and exhibits antioxidant activity superior to

-tocopherol.[1]

Chemical Identity

Parameter	Detail
IUPAC Name	6-Bromo-1H-indol-5-ol
Molecular Formula	C
	H
Exact Mass	BrNO
	210.9633 (for Br)
Key Isotope Pattern	1:1 doublet at m/z 211 and 213 (
	Br/ Br)
Appearance	Off-white to beige crystalline solid
Solubility	Soluble in DMSO, Methanol, Acetone; sparingly soluble in CHCl ₃

Synthesis & Preparation Context

Understanding the synthesis is vital for identifying potential impurities in spectroscopic data.^[1]^[2] The standard preparation involves the electrophilic aromatic substitution of 5-hydroxyindole.^[1]^[2]

- Reagents: Bromine (Br₂) or NBS.^[1]^[2]
- Solvent: Acetic acid (AcOH) or CHCl₃.^[1]^[2]
- Regioselectivity: The -OH group at position 5 directs the incoming electrophile (Br₂) to position 6.

) to the ortho position (C-6), which is also para to the indole nitrogen, reinforcing this selectivity.[1]

- Common Impurities: 4-bromo-5-hydroxyindole (minor isomer), 4,6-dibromo-5-hydroxyindole (over-bromination).[1]

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of **6-bromo-5-hydroxyindole** is distinct due to the para-substitution pattern on the benzene ring (positions 4 and 7), which decouples the aromatic protons, rendering them as singlets.[1]

¹H NMR Data (400 MHz, DMSO-d

)

Note: Chemical shifts (

) are reported in ppm relative to TMS.

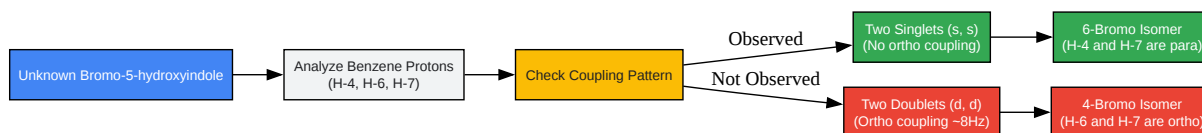
Position	(ppm)	Multiplicity	(Hz)	Assignment Logic
NH (1)	10.95 - 11.10	br s	-	Indole NH proton (exchangeable). [1]
H-2	7.25 - 7.35	t / dd	~2.5	-proton of pyrrole ring; couples with H-3 and NH.[1]
H-3	6.30 - 6.40	t / dd	~2.5	-proton of pyrrole ring; characteristic high-field shift.[1]
H-4	6.90 - 7.05	s	-	Diagnostic Signal. Shielded by adjacent -OH. [1] Appears as a singlet (para to H-7).[1][2]
H-7	7.60 - 7.85	s	-	Diagnostic Signal. Deshielded by adjacent -Br.[1] Appears as a singlet (para to H-4).[1][2]
OH (5)	8.80 - 9.20	br s	-	Phenolic proton (exchangeable); shift varies with concentration/water.[1]

13C NMR Data (100 MHz, DMSO-d

Carbon	(ppm)	Type	Electronic Environment
C-5	~148.0	C _q	Ipsso to -OH (Deshielded).[1]
C-7a	~130.5	C _q	Bridgehead carbon.[1][2]
C-2	~126.0	CH	Pyrrole -carbon.[1][2]
C-3a	~128.0	C _q	Bridgehead carbon.[1][2]
C-7	~115.0	CH	Ortho to Br.
C-6	~106.0	C _q	Ipsso to Br. Significant shielding due to heavy atom effect.[1][2]
C-4	~104.5	CH	Ortho to OH (Shielded).[1][2]
C-3	~101.5	CH	Pyrrole -carbon.[1][2]

NMR Structural Logic Visualization

The following diagram illustrates the logical flow for assigning the regiochemistry of the bromine atom based on proton multiplicity.



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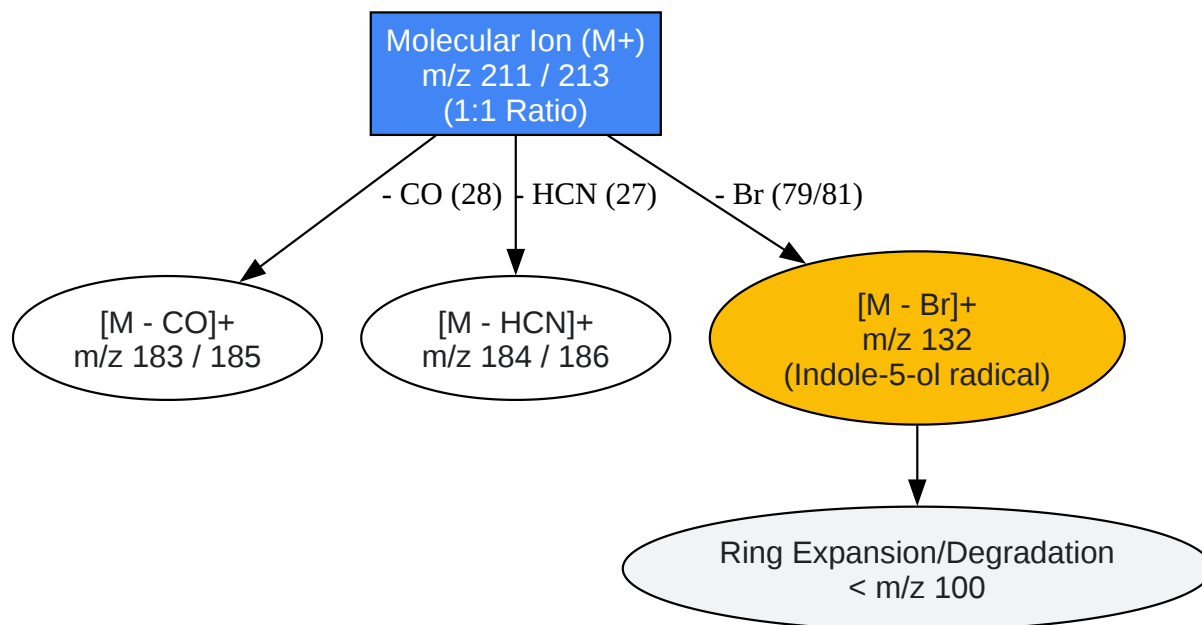
Caption: Logic flow for distinguishing 6-bromo from 4-bromo isomers using ^1H NMR multiplicity.

B. Mass Spectrometry (MS)

Mass spectrometry provides the most rapid confirmation of the bromination state due to the unique isotopic signature of bromine.[1][2]

- Ionization Mode: ESI (-) or EI.[1][2]
- Molecular Ion (M):
 - m/z 211: Containing
Br (Relative Abundance: 100%)[1]
 - m/z 213: Containing
Br (Relative Abundance: ~98%)[1]
- Fragmentation (EI):
 - $M - 29$: Loss of COH/CHO (characteristic of phenols).[1][2]
 - $M - 80$: Loss of HBr (formation of indolo-kyne intermediates).[1]
 - m/z 80/82: Bromide ion (in negative mode).[1][2]

MS Fragmentation Pathway



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Caption: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.

C. Infrared Spectroscopy (IR)

IR confirms the functional groups, specifically the integrity of the hydroxyl and amine moieties.

[1][2]

Frequency (cm)	Vibration Mode	Description
3400 - 3250	(O-H) & (N-H)	Broad, overlapping stretching bands.[1] Sharp peak at ~3400 often indicates non-H-bonded NH.
1620 - 1580	(C=C)	Aromatic ring breathing modes.[1]
1450 - 1420	(C-H)	In-plane bending.
~1200	(C-O)	Phenolic C-O stretch.[1]
~600 - 500	(C-Br)	Carbon-Bromine stretch (fingerprint region).[1]

Experimental Protocol: Reliable Data Acquisition

To ensure reproducible spectroscopic data, follow this standardized protocol for sample preparation.

- Solvent Selection: Use DMSO-d

(99.9% D) for NMR.[1][2] Chloroform-d (CDCl

) is often unsuitable due to the poor solubility of the 5-hydroxyindole core and potential aggregation effects.[1]

- Concentration: Prepare a solution of 5-10 mg of compound in 0.6 mL of solvent. High concentrations may broaden the -OH and -NH signals due to hydrogen bonding.[1][2]
- Water Suppression: If the DMSO contains water (peak at 3.33 ppm), it may exchange with the -OH proton.[1][2] Use dry DMSO ampoules or add activated 4Å molecular sieves.[1][2]
- Acquisition Parameters:

- ¹H: 16 scans, 1s relaxation delay.
- ¹³C: 1024 scans minimum (due to quaternary carbons C-5 and C-6), 2s relaxation delay.

References

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- Parsons, T. B., et al. (2011).^{[1][2]} "Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles." *Organic & Biomolecular Chemistry*, 9, 5021-5023.^{[1][2]} [Link](#)
- PubChem Compound Summary. (n.d.). "6-Bromoindole" (Structural analog comparison). National Center for Biotechnology Information.^{[1][2]} [Link](#)
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